Cas no 280118-23-2 (BMS-740808)

BMS-740808 化学的及び物理的性質
名前と識別子
-
- BMS-740808
- 1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one
- 1-(3-Amino-1,2-benz[d]isoxazol-5-yl)-3-trifluoromethyl-6-[4-[2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]phenyl]phenyl]-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one
- 5QC
- J-503094
- 280118-23-2
- 1-(3-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-(2'-(3-hydroxy-N-pyrrolidinyl)methyl-(1,1')-biphen-4-yl)-1,4,5,6-tetrahydropyrazolo-(3,4-c)-pyridin-7-one
- (R)-1-(3-Aminobenzo[d]isoxazol-5-yl)-6-(2'-((3-hydroxypyrrolidin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one
- HY-10756
- BMS740808
- BDBM12693
- BCP9000430
- CS-0002798
- BMS 740808
- LDD74E663F
- 7H-Pyrazolo(3,4-c)pyridin-7-one, 1-(3-amino-1,2-benzisoxazol-5-yl)-1,4,5,6-tetrahydro-6-(2'-(((3R)-3-hydroxy-1-pyrrolidinyl)methyl)(1,1'-biphenyl)-4-yl)-3-(trifluoromethyl)-
- AKOS040750833
- 1-(3-AMINO-1,2-BENZISOXAZOL-5-YL)-6-(2'-{[(3R)-3-HYDROXYPYRROLIDIN-1-YL]METHYL}BIPHENYL-4-YL)-3-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE
- SCHEMBL8360280
- BCP0726000241
- DTXSID40182293
- 2fzz
- UNII-LDD74E663F
- CHEMBL378093
- BCPP000326
- Q27282933
- 1-(3-Amino-1,2-benz[d]isoxazol-5-yl)-3-trifluoromethyl-6-[4-[2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]phenyl]phenyl]-1,4,5,6-tetrahy dro-7H-pyrazolo[3,4-c]pyridin-7-one
- BCP23400
- 1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-(2-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}phenyl)phenyl]-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one
- DFRIQJHMGZBFOM-JOCHJYFZSA-N
- 1-(3-AMINO-1,2-BENZ(D)ISOXAZOL-5-YL)-3-TRIFLUOROMETHYL-6-(4-(2-(((3R)-3-HYDROXY-1-PYRROLIDINYL)METHYL)PHENYL)PHENYL)-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO(3,4-C)PYRIDIN-7-ONE
-
- インチ: InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)/t22-/m1/s1
- InChIKey: DFRIQJHMGZBFOM-JOCHJYFZSA-N
- ほほえんだ: C1=CC=C(C2=CC=C(C=C2)N3CCC4=C(C3=O)N(C5=CC6=C(C=C5)ONC6=N)N=C4C(F)(F)F)C(=C1)CN7CC[C@H](C7)O
計算された属性
- せいみつぶんしりょう: 588.20967323g/mol
- どういたいしつりょう: 588.20967323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 43
- 回転可能化学結合数: 6
- 複雑さ: 998
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 密度みつど: 1.52
BMS-740808 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364445A-50 mg |
BMS-740808, |
280118-23-2 | 50mg |
¥10,943.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364445-10 mg |
BMS-740808, |
280118-23-2 | 10mg |
¥3,610.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364445-10mg |
BMS-740808, |
280118-23-2 | 10mg |
¥3610.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364445A-50mg |
BMS-740808, |
280118-23-2 | 50mg |
¥10943.00 | 2023-09-05 |
BMS-740808 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
9. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
BMS-740808に関する追加情報
Comprehensive Overview of BMS-740808 (CAS No. 280118-23-2): Mechanism, Applications, and Research Insights
BMS-740808 (CAS No. 280118-23-2) is a small-molecule compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound, developed by Bristol-Myers Squibb (BMS), is part of a broader class of kinase inhibitors designed to target specific signaling pathways implicated in various diseases. The BMS-740808 structure features a unique pharmacophore that enables selective binding to its molecular targets, making it a promising candidate for further investigation.
In recent years, the search for novel kinase inhibitors like BMS-740808 has surged, driven by the growing demand for precision medicine. Researchers and clinicians frequently inquire about "BMS-740808 mechanism of action" or "CAS 280118-23-2 clinical trials," reflecting the compound's relevance in oncology and immunology. Studies suggest that BMS-740808 may modulate key cellular processes, such as proliferation and apoptosis, by inhibiting specific kinases involved in disease progression.
The pharmacological profile of BMS-740808 is characterized by its high selectivity and potency. Preclinical data indicate that this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. These attributes are critical for its potential translation into clinical use. Searches for "BMS-740808 solubility" or "280118-23-2 stability" highlight the technical considerations researchers face during formulation development.
Beyond its biochemical properties, BMS-740808 is often discussed in the context of combination therapies. With the rise of immunotherapy and targeted treatments, queries like "BMS-740808 synergy with checkpoint inhibitors" underscore its integrative potential. Early-stage research suggests that combining BMS-740808 with other agents could enhance efficacy while minimizing resistance mechanisms—a hot topic in contemporary drug discovery.
From a synthetic chemistry perspective, the preparation of BMS-740808 (CAS No. 280118-23-2) involves multi-step organic transformations, emphasizing the importance of scalable and reproducible methods. Keywords such as "BMS-740808 synthesis route" and "280118-23-2 patent status" are frequently searched by chemists and IP professionals, reflecting both scientific and commercial interest.
Despite its promise, challenges remain in the development of BMS-740808. Issues like off-target effects and optimal dosing regimens are actively explored in forums and publications. The compound's trajectory will depend on ongoing studies addressing these questions, as well as regulatory evaluations. As the field advances, BMS-740808 continues to exemplify the intersection of innovation and translational science in modern therapeutics.
280118-23-2 (BMS-740808) 関連製品
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 2228654-99-5(1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one)
- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)




